5-[4-(1H-pyrazol-1-yl)benzyl]-1,3-thiazolane-2,4-dione
Description
Properties
IUPAC Name |
5-[(4-pyrazol-1-ylphenyl)methyl]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2S/c17-12-11(19-13(18)15-12)8-9-2-4-10(5-3-9)16-7-1-6-14-16/h1-7,11H,8H2,(H,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOISTNUBYUGKNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)CC3C(=O)NC(=O)S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(1H-pyrazol-1-yl)benzyl]-1,3-thiazolane-2,4-dione typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Attachment of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the pyrazole derivative.
Formation of the Thiazolane-2,4-dione Moiety: The thiazolane-2,4-dione ring can be synthesized through the cyclization of a thiourea derivative with a suitable dicarbonyl compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and solvent systems that enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
5-[4-(1H-pyrazol-1-yl)benzyl]-1,3-thiazolane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyrazole or benzyl positions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Ethanol, methanol, dichloromethane
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may yield alcohols or amines .
Scientific Research Applications
Antidiabetic Properties
One of the most significant applications of 5-[4-(1H-pyrazol-1-yl)benzyl]-1,3-thiazolane-2,4-dione is its potential as an antidiabetic agent. Compounds in the thiazolidine family are known to activate peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in glucose metabolism and insulin sensitivity. Studies have shown that derivatives of thiazolidine-2,4-dione can improve insulin sensitivity, making them candidates for diabetes treatment .
Anticancer Activity
Research indicates that this compound exhibits anticancer properties. The structural diversity provided by the pyrazole ring may enhance its interaction with biological targets involved in cancer proliferation. Preliminary studies have suggested that modifications at the 5th position can significantly influence its binding affinity to cancer-related proteins .
Antimicrobial Effects
The compound also displays antimicrobial activity. Thiazolidine derivatives have been reported to possess antibacterial and antifungal properties, which can be attributed to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .
Synthesis and Evaluation
A study focused on synthesizing new thiazolidine derivatives based on the pyrazole scaffold evaluated their biological activities. The results indicated that certain derivatives exhibited significant antioxidant and anticancer activities compared to traditional drugs like phenazone .
Interaction Studies
Molecular docking studies have been employed to assess the binding affinity of this compound with PPARγ. These studies revealed that structural modifications could enhance binding efficiency and biological activity, suggesting a pathway for developing more potent antidiabetic agents .
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Rosiglitazone | Thiazolidinedione core | Antidiabetic |
| Pioglitazone | Thiazolidinedione core | Antidiabetic |
| Darglitazone | Thiazolidinedione core | Antidiabetic |
| 5-(Naphthalenesulfonyl)-2,4-thiazolidinedione | Naphthalene substitution | Antihyperglycemic |
| 5-[2-(Hydroxyphenyl)-3-(naphthalen-2-yl)-thiazolidine] | Hydroxyphenyl substitution | Anticancer |
This table illustrates the unique position of this compound within the thiazolidine family, highlighting its potential advantages over traditional compounds like rosiglitazone and pioglitazone.
Mechanism of Action
The mechanism of action of 5-[4-(1H-pyrazol-1-yl)benzyl]-1,3-thiazolane-2,4-dione involves its interaction with molecular targets such as enzymes or receptors. For instance, in antileishmanial activity, the compound may inhibit key enzymes in the parasite’s metabolic pathway, leading to its death . The exact molecular pathways and targets can vary depending on the specific application and biological system involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The compound’s structural analogs include antidiabetic TZDs, anticancer derivatives, and compounds with modified substituents. Below is a comparative analysis:
Key Comparisons:
Substituent Impact on Activity: The pyrazole-benzyl group in the target compound replaces the pyridylamino-ethoxy group in rosiglitazone. This substitution may alter PPARγ binding kinetics or introduce off-target effects. Pyrazole’s aromatic heterocycle could enhance metabolic stability compared to rosiglitazone’s ether linkage . Lobeglitazone’s extended substituents (methoxy-phenoxy-pyrimidine) improve PPARγ selectivity, suggesting that bulkier groups in the target compound might similarly enhance specificity .
Therapeutic Potential: While rosiglitazone and lobeglitazone are established antidiabetics, the anticancer activity of diarylpyrazole-TZD hybrids (e.g., ) implies that the pyrazole-benzyl group in the target compound could confer dual antidiabetic and antiproliferative properties .
Synthetic Accessibility :
- Rosiglitazone’s synthesis involves multi-step etherification and amination , whereas the target compound’s pyrazole-benzyl group may be synthesized via condensation or Suzuki coupling, as seen in related pyrazole-thiazolidinedione hybrids .
Biological Activity
5-[4-(1H-pyrazol-1-yl)benzyl]-1,3-thiazolane-2,4-dione is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its synthesis, biological properties, and research findings related to its efficacy against various diseases.
Synthesis of the Compound
The synthesis of this compound typically involves the reaction of thiazolidine-2,4-dione derivatives with pyrazole-containing compounds. The process often utilizes methods such as Knoevenagel condensation, which allows for the formation of the thiazolidine core structure essential for biological activity .
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolidine derivatives. In vitro evaluations have demonstrated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, related thiazolidine derivatives have shown GI₅₀ values in the low micromolar range against leukemia subpanel cell lines .
| Compound | Cell Line | GI₅₀ (µM) |
|---|---|---|
| 4d | Leukemia | 2.12 - 4.58 |
| 4f | Leukemia | 1.64 - 3.20 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies indicate that certain thiazolidine derivatives demonstrate antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways .
Antitrypanosomal and Antiviral Activity
In addition to its anticancer and antimicrobial properties, research has explored the antitrypanosomal activity of related compounds. These derivatives have shown promising effects against Trypanosoma brucei, with minimal effects observed against viruses such as SARS-CoV and influenza .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiazolidine derivatives. Modifications in the pyrazole and thiazolidine rings can significantly influence their efficacy:
- Substituents on the Pyrazole Ring : The presence of electron-donating groups enhances cytotoxicity.
- Thiazolidine Core Modifications : Variations in substituents on the thiazolidine ring can alter pharmacokinetics and bioavailability.
Case Study 1: Anticancer Screening
A series of synthesized thiazolidine derivatives were screened under the DTP NCI protocol, revealing that certain compounds exhibited potent activity against multiple cancer types. Notably, compound 4f showed significant selectivity towards leukemia cells compared to normal cells.
Case Study 2: Antimicrobial Evaluation
In a comparative study against standard antibiotics, several thiazolidine derivatives demonstrated superior efficacy in inhibiting bacterial growth, suggesting their potential as alternative therapeutic agents in treating resistant infections.
Q & A
Basic: What are the recommended synthetic routes for 5-[4-(1H-pyrazol-1-yl)benzyl]-1,3-thiazolane-2,4-dione, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis of thiazolidinedione derivatives typically involves coupling a benzyl-substituted intermediate with the thiazolane-2,4-dione core. For example, Rosiglitazone (a structural analog) is synthesized via condensation of 4-[2-(N-methyl-N-(2-pyridyl)amino)ethoxy]benzaldehyde with thiazolidinedione under basic conditions . To optimize yields:
- Use Knoevenagel condensation with catalytic piperidine in ethanol at reflux (70–80°C) .
- Monitor intermediates via HPLC to ensure purity (>98%) .
- Replace traditional solvents (e.g., toluene) with greener alternatives like ethanol or PEG-400 to improve sustainability .
Advanced: How can structural contradictions in X-ray crystallography data for this compound be resolved, particularly regarding polymorphism?
Methodological Answer:
Polymorphic forms of thiazolidinediones can lead to discrepancies in crystallographic data. For example, (+)-Rosiglitazone maleate exhibits multiple polymorphs with distinct bioactivities . To resolve contradictions:
- Perform variable-temperature XRD to assess thermal stability of crystal forms .
- Use SHELXL for refining high-resolution data, as it handles twinning and anisotropic displacement parameters effectively .
- Validate results with solid-state NMR to confirm hydrogen-bonding patterns and lattice arrangements .
Basic: What analytical techniques are critical for characterizing the purity and stability of this compound?
Methodological Answer:
- HPLC-MS : Use a C18 column with acetonitrile/water (70:30) mobile phase to detect impurities at 0.1% levels .
- FT-IR : Confirm the presence of thiazolane-2,4-dione carbonyl stretches (1740–1720 cm⁻¹) and pyrazole C–N vibrations (1600 cm⁻¹) .
- DSC/TGA : Assess thermal degradation profiles; thiazolidinediones typically decompose above 200°C .
Advanced: How do structural modifications (e.g., pyrazole substitution) influence PPARγ binding affinity and selectivity?
Methodological Answer:
The pyrazole moiety enhances PPARγ agonism by forming hydrogen bonds with Ser289 and His449 in the ligand-binding domain . To evaluate modifications:
- Conduct molecular docking (e.g., AutoDock Vina) using PDB ID 1PRG as the PPARγ template .
- Compare IC₅₀ values in PPARγ reporter assays; Rosiglitazone (IC₅₀ = 30 nM) vs. Pioglitazone (IC₅₀ = 550 nM) demonstrates substituent-dependent activity .
- Introduce electron-withdrawing groups (e.g., -CF₃) to the pyrazole ring to improve metabolic stability .
Basic: What in vitro assays are suitable for preliminary screening of antidiabetic activity?
Methodological Answer:
- 3T3-L1 Adipocyte Differentiation : Measure glucose uptake via 2-NBDG fluorescence ; TDZs typically enhance uptake by 2–3 fold at 10 µM .
- PPARγ Transactivation : Use luciferase reporters in HEK293 cells transfected with PPARγ-GAL4 fusion plasmids .
- CYP450 Inhibition : Screen for CYP3A4/2C8 interactions to predict drug-drug interactions .
Advanced: How can contradictory efficacy data in animal models (e.g., murine vs. primate) be reconciled?
Methodological Answer:
Species-specific PPARγ expression levels and pharmacokinetics often explain contradictions. For example:
- Murine models overexpress PPARγ in adipose tissue, amplifying glucose-lowering effects .
- In primates, evaluate plasma protein binding (e.g., >99% for Rosiglitazone) and hepatic clearance rates using LC-MS/MS .
- Use genetically humanized PPARγ mice to bridge interspecies gaps .
Basic: What strategies mitigate oxidative degradation of the thiazolane-2,4-dione ring during storage?
Methodological Answer:
- Store under argon atmosphere at –20°C to prevent ring-opening via photooxidation .
- Add antioxidants (e.g., BHT at 0.01% w/w) to solid formulations .
- Use amorphous dispersions with HPMCAS to enhance stability vs. crystalline forms .
Advanced: What computational methods predict metabolite formation for this compound?
Methodological Answer:
- SyGMa Software : Simulates phase I/II metabolism; pyrazole rings are prone to CYP2C8-mediated hydroxylation .
- MetaSite : Prioritizes metabolic hot spots (e.g., benzylic methylene group) based on MolSurf parameters .
- Validate predictions with HR-MS/MS of hepatocyte incubations .
Basic: How is the compound’s solubility profile determined, and what formulations improve bioavailability?
Methodological Answer:
- Shake-flask method : Measure solubility in PBS (pH 7.4); typical TDZs have solubility <10 µg/mL .
- Nanocrystal formulations : Reduce particle size to <200 nm via wet milling, increasing surface area by 5× .
- Solid lipid nanoparticles (SLNs) : Use Compritol 888 ATO to achieve >80% encapsulation efficiency .
Advanced: What mechanistic insights explain off-target effects (e.g., cardiovascular risks) observed in some TDZs?
Methodological Answer:
- ROS Generation : Thiazolidinediones increase mitochondrial ROS in cardiomyocytes via PPARγ-independent pathways; measure with DCFH-DA probes .
- Fluid Retention : Inhibit renal ENaC channels; use patch-clamp electrophysiology in MDCK cells to quantify Na⁺ currents .
- Clinical Biomarkers : Monitor NT-proBNP and troponin I levels in longitudinal studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
